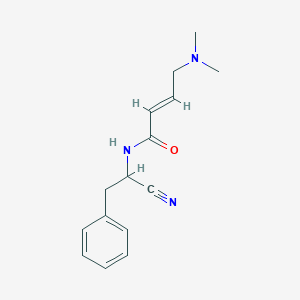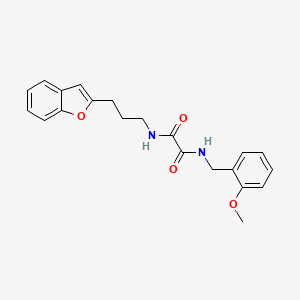
4,4-Dimethylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylpentan-2-amine is an organic compound with the molecular formula C7H17N. It is a derivative of pentanamine, where two methyl groups are attached to the fourth carbon atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary target of 4,4-Dimethylpentan-2-amine is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a key player in the regulation of endocytosis, a process that cells use to take in molecules from their environment. This makes AAK1 a viable target for treating neuropathic pain .
Mode of Action
This compound acts as a potent inhibitor of AAK1 . It binds to the kinase, preventing it from performing its normal function in the cell. This disruption can lead to changes in the cell’s behavior, particularly in relation to pain signaling .
Biochemical Pathways
The inhibition of AAK1 affects the endocytosis process within the cell. Endocytosis is a critical pathway for the internalization of a variety of molecules, including receptors and other proteins. By inhibiting AAK1, this compound can potentially alter these pathways and their downstream effects .
Pharmacokinetics
The compound has excellent central nervous system (CNS) penetration and target engagement at the spinal cord with an average brain to plasma ratio of 20 in rat . This suggests that it has good bioavailability and can effectively reach its target in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on AAK1 and the endocytosis pathway. By inhibiting AAK1, it can disrupt normal cellular processes and potentially alleviate neuropathic pain .
Biochemical Analysis
Biochemical Properties
It is known that primary amines like 4,4-Dimethylpentan-2-amine can participate in a variety of biochemical reactions due to their basic nature . They can interact with enzymes, proteins, and other biomolecules, often forming bonds with acidic functional groups. The exact nature of these interactions would depend on the specific biomolecules involved .
Cellular Effects
The cellular effects of this compound are currently unknown as there is limited information available. Primary amines can influence cell function in a variety of ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a primary amine, it could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings. This would include data on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. This would include data on threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not currently known. This would include information on any enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues. This would include data on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not currently known. This would include information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylpentan-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 4,4-dimethylpentan-2-ol with ammonia in the presence of a dehydrating agent can yield this compound. Another method involves the reductive amination of 4,4-dimethylpentan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding nitrile or imine. This process typically involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding amine oxide using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
4,4-Dimethylpentan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neuropathic pain.
Industry: this compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpentan-2-ol: An alcohol derivative with similar structural features.
4,4-Dimethylpentan-2-one: A ketone derivative used in similar synthetic applications.
4,4-Dimethylpentanenitrile: A nitrile derivative used in the synthesis of 4,4-dimethylpentan-2-amine.
Uniqueness
This compound is unique due to its specific amine functional group, which allows it to participate in a wide range of chemical reactions. Its ability to selectively inhibit AAK1 and its excellent central nervous system penetration make it particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
4,4-dimethylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(8)5-7(2,3)4/h6H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVBRZMHQJCGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
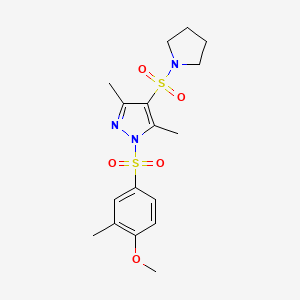
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2877657.png)
![N-[2-[[2-(Dimethylamino)phenyl]methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2877658.png)
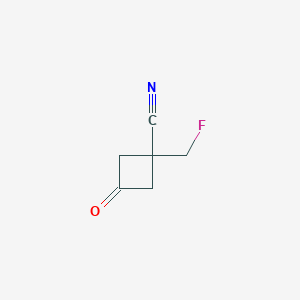
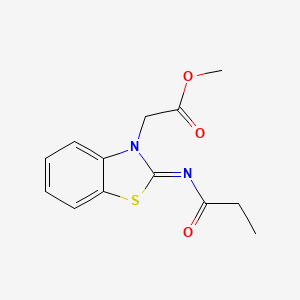
![N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2877662.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877663.png)
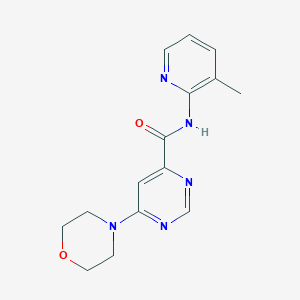
![N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2877670.png)
![8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2877671.png)
![N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide](/img/structure/B2877672.png)
